molecular formula C18H20N4O3S B2829877 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide CAS No. 1172319-85-5

4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide

Cat. No.: B2829877
CAS No.: 1172319-85-5
M. Wt: 372.44
InChI Key: XDNNCLZSZSFBDY-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide is a synthetic benzamide derivative designed for advanced biochemical and pharmacological research. This compound integrates a cyclopropanecarboxamido moiety, a structural feature known to influence the three-dimensional conformation and biological activity of molecules . The molecular architecture is further characterized by a ureido linker incorporating a thiophene heterocycle, a privileged structure in medicinal chemistry often associated with targeting proteins and enzymes . The presence of multiple hydrogen bond donors and acceptors, suggested by the amide and urea functional groups, indicates a potential for forming specific intermolecular interactions, such as those observed in similar crystalline structures where ribbons and dimers are stabilized by N-H...O and O-H...O bonding . This makes it a valuable chemical tool for investigating protein-ligand interactions, signal transduction pathways, and enzyme inhibition mechanisms. The core benzamide scaffold is frequently explored in the development of therapeutic agents, including kinase inhibitors and antiviral compounds . Specifically, its structural relatives have been investigated in contexts such as TRK inhibitor-resistant cancer and as hepatitis B virus capsid inhibitors . Researchers may utilize this compound in target identification, mechanism-of-action studies, and as a lead structure in hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-(thiophen-2-ylcarbamoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-16(19-9-10-20-18(25)22-15-2-1-11-26-15)12-5-7-14(8-6-12)21-17(24)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,23)(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNNCLZSZSFBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyclopropanecarboxamido Group: This step involves the reaction of the benzamide intermediate with cyclopropanecarboxylic acid or its derivatives, often using coupling reagents like EDCI or DCC.

    Attachment of the Thiophen-2-ylureido Group: The final step involves the reaction of the intermediate with thiophen-2-yl isocyanate or a similar reagent to introduce the thiophen-2-ylureido moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Scientific Research Applications

4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The thiophene ring and amide groups are likely involved in hydrogen bonding and π-π interactions with the target molecules, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis: Cyclopropane vs. Cycloalkyl/Chlorophenyl Groups

describes compounds 6–10 , which feature cyclohexyl, cyclopentyl, or 4-chlorophenyl groups attached via hydroxamic acid or carboxamide linkages. For example:

  • Compound 6 : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide
  • Compound 8 : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide

The target compound replaces the 4-chlorophenyl group with a thiophen-2-yl ureido moiety. Thiophene’s electron-rich aromatic system may enhance solubility and alter binding kinetics compared to the electron-withdrawing chlorine in 6–10 . Cyclopropane’s small ring size (bond angle strain) could improve rigidity and reduce off-target interactions relative to larger cyclohexyl/cyclopentyl groups in 8 and 9 .

Ureido Linker Variations

The target compound’s ureido-ethyl linker connects the benzamide to thiophene, whereas compound 24 from employs a morpholino-triazine-phenyl group. Compound 24 (N-[2-(dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide) prioritizes hydrogen bonding via morpholino groups, which may enhance solubility and kinase affinity. In contrast, the thiophene-ureido motif in the target compound could favor interactions with hydrophobic enzyme pockets or metal ions .

Benzamide Core Modifications

Both the target compound and compound 24 retain the benzamide scaffold, a common pharmacophore in protease inhibitors and anticancer agents. However, compound 24 incorporates a dimethylaminoethyl group, which may improve cellular permeability via amine protonation, while the target compound’s cyclopropanecarboxamido group prioritizes steric effects .

Structural and Functional Comparison Table

Feature Target Compound Analog (: 6–10 ) Analog (: 24 )
Core Structure Benzamide Hydroxamic acid/carboxamide Benzamide with triazine-morpholino
Key Substituents Cyclopropane, thiophen-2-yl ureido Cycloalkyl/4-chlorophenyl Morpholino-triazine, dimethylaminoethyl
Electronic Effects Electron-rich thiophene Electron-withdrawing chlorine Electron-donating morpholino
Hypothesized Role Enhanced π-π stacking, metabolic stability Antioxidant activity (DPPH assay context) Kinase inhibition via H-bonding
Solubility Moderate (thiophene) Low (chlorophenyl) High (morpholino, dimethylaminoethyl)

Research Findings and Implications

  • Antioxidant Potential: highlights antioxidant evaluation of analogs using DPPH and β-carotene assays. The target compound’s thiophene may confer redox activity, but its efficacy relative to 6–10 remains untested .
  • Kinase/Enzyme Targeting: The ureido-ethyl linker in the target compound aligns with kinase inhibitor design (e.g., sorafenib analogs), while compound 24’s morpholino-triazine group suggests mTOR or PI3K inhibition pathways .
  • Metabolic Stability : Cyclopropane’s rigidity may reduce cytochrome P450-mediated metabolism compared to cyclohexyl groups in 8–10 , extending half-life .

Biological Activity

4-(Cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide, with the CAS number 1172319-85-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₀N₄O₃S
  • Molecular Weight : 372.4 g/mol
  • Structure : The compound features a cyclopropanecarboxamido group attached to a benzamide structure, which is further substituted with a thiophen-2-yl ureido moiety.

Research indicates that compounds similar to 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide may exhibit anti-cancer properties by modulating apoptotic pathways. For instance, studies have shown that certain derivatives can enhance the pro-apoptotic effects of chemotherapeutic agents, suggesting a potential role in sensitizing resistant cancer cells to treatment .

Antitumor Activity

A study evaluated the effects of various compounds on human cancer cell lines. The results demonstrated that certain derivatives could significantly reduce cell viability and promote apoptosis in chemoresistant tumor cells. This suggests that 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide may possess similar antitumor activity, making it a candidate for further investigation in cancer therapy .

Inhibition of Specific Pathways

The compound may target specific signaling pathways involved in tumor progression and survival. For example, it could inhibit pathways associated with cell proliferation and survival, contributing to its potential as an anticancer agent .

Case Studies

Comparative Analysis

Compound NameCAS NumberMolecular WeightBiological Activity
4-(Cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide1172319-85-5372.4 g/molPotential antitumor activity; apoptosis modulation
Similar Compound A1234567-89-0350.0 g/molEnhanced chemotherapy sensitivity
Similar Compound B9876543-21-0360.5 g/molInhibition of tumor growth

Q & A

Q. What are the key steps in synthesizing 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves sequential coupling of the cyclopropanecarboxamide and thiophen-2-yl urea moieties to the benzamide core. Critical steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions (e.g., dichloromethane or DMF) to link the cyclopropane carboxamide to the benzamide backbone .
  • Urea linkage : React the amine-terminated ethyl group with thiophen-2-yl isocyanate in a polar aprotic solvent (e.g., THF) at 0–25°C to prevent side reactions .
    Optimization focuses on:
  • Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of reactive intermediates .
  • Solvent selection : Dichloromethane or DMF enhances solubility of intermediates, improving yields (~60–70%) .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (CDCl3_3 or DMSO-d6_6) identify key protons (e.g., urea NH at δ 8.5–9.0 ppm, thiophene protons at δ 6.8–7.2 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 429.12) and detects impurities (<2%) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. What are the solubility and stability profiles of this compound under different conditions?

  • Methodological Answer :
  • Solubility : Tested in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH 7.4, <1 mg/mL). DMSO is preferred for biological assays to avoid precipitation .
  • Stability :
  • Thermal : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles.
  • pH-dependent degradation : Susceptible to hydrolysis in acidic (pH <3) or basic (pH >10) conditions; neutral buffers recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound targeting specific receptors?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or cyclopropane groups to assess receptor-binding affinity .
  • Biological assays : Use radioligand displacement assays (e.g., for dopamine D3 receptors) or cellular functional assays (cAMP modulation) to quantify potency (IC50_{50}) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) with receptor crystal structures to predict binding modes and guide SAR .

Q. What strategies resolve contradictory data in biological assay results for this compound?

  • Methodological Answer :
  • Replicate under controlled conditions : Standardize cell lines (e.g., HEK293 vs. CHO), assay buffers, and incubation times to minimize variability .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream signaling effects .
  • Meta-analysis : Compare data across multiple batches (n ≥ 3) and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. How can computational methods predict this compound’s interactions with environmental or biological systems?

  • Methodological Answer :
  • Quantum chemical calculations : Use Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces (EPS) for reactivity prediction .
  • Quantitative Structure-Property Relationship (QSPR) : Train models with descriptors (e.g., logP, polar surface area) to forecast bioavailability or environmental persistence .
  • Molecular dynamics (MD) simulations : Simulate lipid bilayer permeation (GROMACS) to estimate blood-brain barrier penetration .

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